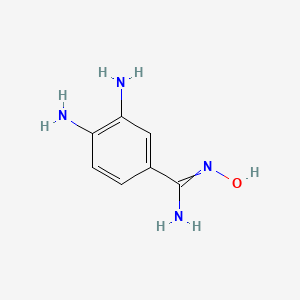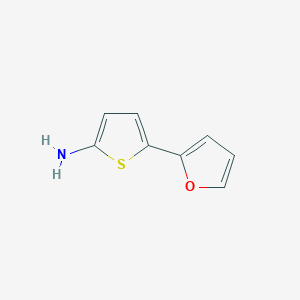![molecular formula C12H17ClN2O2S B11734109 [1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B11734109.png)
[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Clorobencenosulfonil)piperidin-2-il]metanamina: es un compuesto químico que presenta un anillo de piperidina sustituido con un grupo clorobencenosulfonilo y un grupo metanamina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de [1-(4-Clorobencenosulfonil)piperidin-2-il]metanamina típicamente implica la reacción de piperidina con cloruro de 4-clorobencenosulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de sulfonilo. El intermedio resultante se hace reaccionar luego con formaldehído y cloruro de amonio para introducir el grupo metanamina.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piperidina, lo que lleva a la formación de derivados de N-óxido.
Reducción: Las reacciones de reducción pueden dirigirse al grupo sulfonilo, convirtiéndolo en un grupo sulfuro o tiol.
Sustitución: La porción de clorobenceno puede participar en reacciones de sustitución aromática nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) en disolventes anhidros.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos en disolventes apróticos polares como el dimetilsulfóxido (DMSO) o la dimetilformamida (DMF).
Productos principales:
Oxidación: Derivados de N-óxido.
Reducción: Derivados de sulfuro o tiol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos productos farmacéuticos y agroquímicos
Biología: En la investigación biológica, la [1-(4-Clorobencenosulfonil)piperidin-2-il]metanamina se estudia por su potencial como ligando para varios receptores y enzimas. Se puede utilizar en el diseño de inhibidores o activadores para vías bioquímicas.
Medicina: El compuesto tiene posibles aplicaciones en química medicinal, particularmente en el desarrollo de fármacos dirigidos a trastornos neurológicos. Su capacidad para interactuar con receptores específicos en el cerebro lo convierte en un candidato para una mayor investigación en este campo.
Industria: En el sector industrial, el compuesto se puede utilizar en la síntesis de productos químicos y materiales especiales. Su reactividad y estabilidad lo hacen adecuado para diversas aplicaciones, incluida la producción de polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de la [1-(4-Clorobencenosulfonil)piperidin-2-il]metanamina implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede actuar como un inhibidor bloqueando el sitio activo de una enzima o como un agonista activando un receptor.
Comparación Con Compuestos Similares
Compuestos similares:
[1-(4-Clorobencenosulfonil)piperidina]: Carece del grupo metanamina, lo que lo hace menos versátil en ciertas aplicaciones sintéticas.
[4-Clorobencenosulfonil]metanamina: Carece del anillo de piperidina, lo que puede afectar su afinidad de unión y especificidad para ciertos objetivos.
[1-(4-Metilbencenosulfonil)piperidin-2-il]metanamina: Estructura similar pero con un grupo metilo en lugar de un átomo de cloro, lo que puede influir en su reactividad y actividad biológica.
Singularidad: La presencia tanto del anillo de piperidina como del grupo clorobencenosulfonilo en la [1-(4-Clorobencenosulfonil)piperidin-2-il]metanamina proporciona una combinación única de propiedades que se pueden aprovechar en diversas aplicaciones. Su capacidad para sufrir diversas reacciones químicas e interactuar con objetivos moleculares específicos lo convierte en un compuesto valioso en la investigación científica.
Propiedades
Fórmula molecular |
C12H17ClN2O2S |
|---|---|
Peso molecular |
288.79 g/mol |
Nombre IUPAC |
[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]methanamine |
InChI |
InChI=1S/C12H17ClN2O2S/c13-10-4-6-12(7-5-10)18(16,17)15-8-2-1-3-11(15)9-14/h4-7,11H,1-3,8-9,14H2 |
Clave InChI |
IWCMQKPUIWGIBH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)

![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
![1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734106.png)

![(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11734117.png)

![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734130.png)

![tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11734140.png)
